molecular formula C11H17ClN2O B2562622 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1707361-70-3

3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B2562622
CAS No.: 1707361-70-3
M. Wt: 228.72
InChI Key: BCJIQHAZQYFZSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 3-methyl-2-pyridinol with 4-piperidinol in the presence of a suitable base and solvent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new pharmaceuticals .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a piperidin-4-yloxy group makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-methyl-2-piperidin-4-yloxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;/h2-3,6,10,12H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJIQHAZQYFZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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